molecular formula C13H16Cl2O2 B14318623 3-Butoxy-2,2-dichloro-1-phenylpropan-1-one CAS No. 113446-36-9

3-Butoxy-2,2-dichloro-1-phenylpropan-1-one

Cat. No.: B14318623
CAS No.: 113446-36-9
M. Wt: 275.17 g/mol
InChI Key: UZQHQLCVENDALJ-UHFFFAOYSA-N
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Description

3-Butoxy-2,2-dichloro-1-phenylpropan-1-one is an organic compound with a complex structure that includes a phenyl group, two chlorine atoms, and a butoxy group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-2,2-dichloro-1-phenylpropan-1-one typically involves the reaction of 3-butoxypropan-1-ol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the dichloro functionality. The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-2,2-dichloro-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dichloro groups to hydrogen atoms, resulting in a less chlorinated product.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated derivatives.

Scientific Research Applications

3-Butoxy-2,2-dichloro-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Butoxy-2,2-dichloro-1-phenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The dichloro groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The butoxy and phenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Butoxy-1,2-propanediol: A related compound with similar structural features but different functional groups.

    Phenylacetone: Another compound with a phenyl group and a ketone functionality, but lacking the butoxy and dichloro groups.

Uniqueness

3-Butoxy-2,2-dichloro-1-phenylpropan-1-one is unique due to its combination of butoxy, dichloro, and phenyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functionalities are required.

Properties

CAS No.

113446-36-9

Molecular Formula

C13H16Cl2O2

Molecular Weight

275.17 g/mol

IUPAC Name

3-butoxy-2,2-dichloro-1-phenylpropan-1-one

InChI

InChI=1S/C13H16Cl2O2/c1-2-3-9-17-10-13(14,15)12(16)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3

InChI Key

UZQHQLCVENDALJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(C(=O)C1=CC=CC=C1)(Cl)Cl

Origin of Product

United States

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